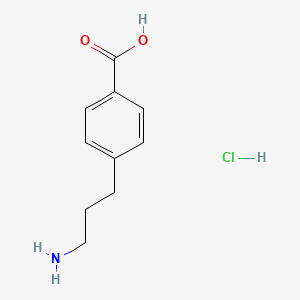

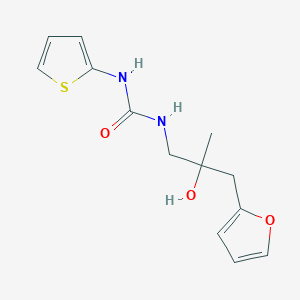

![molecular formula C6H3ClF2N4 B2530741 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 477889-88-6](/img/structure/B2530741.png)

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

説明

The compound "6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative of the pyridazine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and potential applications of closely related pyridazine derivatives.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves regioselective reactions and one-pot synthesis methods. For instance, the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines is achieved through the reaction of hydrazides with a chloro substituent of dichloropyrido[2,3-b]pyrazine, followed by intramolecular cyclization to afford tricycle nonxanthine adenosine receptor antagonists . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves treating specific precursors in dry dichloromethane with subsequent steps involving lutidine and TBTU in cold conditions, followed by heating with chloroamine T to obtain the desired compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are performed to ensure harmony between theoretical and experimental values, and to determine the HOMO-LUMO energy gap and global reactivity descriptors . The molecular structure is further analyzed through Hirshfeld surface analysis to understand intermolecular interactions, such as hydrogen bonds and halogen interactions .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of different products characterized by spectroscopic methods and X-ray diffraction . The reactivity of these compounds can be influenced by the nature of the substituents and the intermolecular interactions present in the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, can be measured and correlated with structural features like chlorine substitution . The intermolecular interactions, including hydrogen bonding and molecular aggregation, play a significant role in the crystallization and packing of these molecules, which can be studied through energy frameworks to understand the different intermolecular interaction energies .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Characterization

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been synthesized and characterized using various spectroscopic techniques. The compounds have shown crystallization in different systems and space groups, providing insights into their molecular structures and packing (Sallam et al., 2021). Another study focused on synthesizing specific derivatives and analyzing their structures using X-ray diffraction, highlighting the intermolecular hydrogen bonds and interaction energies (Sallam et al., 2021).

DFT Calculations and Hirshfeld Surface Analysis

Density Functional Theory (DFT) calculations have been employed to determine quantum chemical parameters, energy levels, and molecular orbital analyses. Hirshfeld surface analysis has been performed to understand the nature of intermolecular interactions in the crystal structures of these compounds (Sallam et al., 2021).

Biological Properties and Pharmacological Potential

Hypotension and Heart Rate Activity

Some derivatives of this compound have shown positive effects on lowering blood pressure without affecting the heart rate in animal models, indicating potential for therapeutic applications in cardiovascular diseases (Katrusiak et al., 2001).

Anti-Diabetic Properties

A family of triazolo-pyridazine-6-yl-substituted piperazines derived from this compound has been synthesized and evaluated for anti-diabetic properties through DPP-4 inhibition and insulinotropic activities, indicating potential for diabetes management (Bindu et al., 2019).

Cytotoxic Activities

The compound and its derivatives have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Some derivatives exhibited potent cytotoxic activity, inducing apoptosis via caspase activation, suggesting potential for cancer therapy (Mamta et al., 2019).

Agricultural Applications

Agrochemical Uses

Pyridazine derivatives, including this compound, have been utilized in agriculture as insecticidal, herbicidal, and plant growth regulating agents. A study focused on the synthesis, structure elucidation, and docking study of a novel pyridazine derivative against fungal pathogens, indicating its potential in managing agricultural pests and diseases (Sallam et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Compounds with a triazolopyridazine structure are often used in medicinal chemistry due to their diverse pharmacological activities . They can act as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These enzymes play crucial roles in various biological processes, and inhibiting their activity can have therapeutic effects.

Biochemical Pathways

Based on its potential role as an enzyme inhibitor, it could affect a variety of pathways depending on the specific enzymes it targets .

特性

IUPAC Name |

6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N4/c7-3-1-2-4-10-11-6(5(8)9)13(4)12-3/h1-2,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMPZOMVJLWOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326710 | |

| Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477889-88-6 | |

| Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

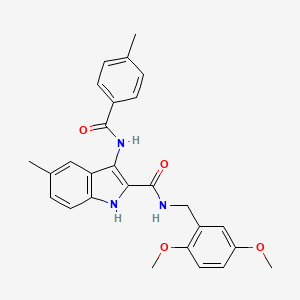

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

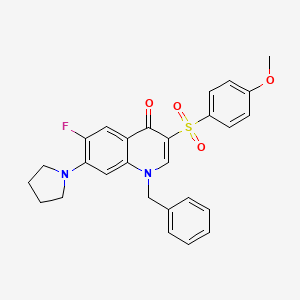

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

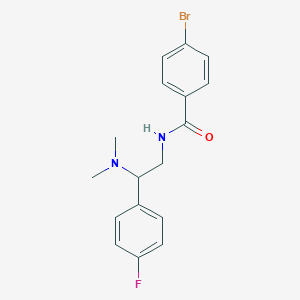

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

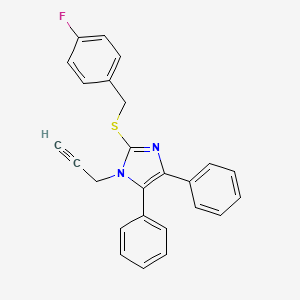

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)